molecular formula C20H24N4O2 B251478 N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide

N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide

Cat. No. B251478
M. Wt: 352.4 g/mol
InChI Key: LYXIBOSFWWGDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide (BB-94) is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM) in physiological and pathological conditions. BB-94 has been extensively studied for its potential use in cancer treatment, inflammatory diseases, and tissue regeneration.

Mechanism of Action

N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide inhibits MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. MMPs play a crucial role in the remodeling of the ECM, which is essential for cell migration, proliferation, and differentiation. By inhibiting MMP activity, N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide can modulate these processes and affect cell behavior in various ways.
Biochemical and Physiological Effects:
N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell invasion and metastasis, the suppression of angiogenesis, the promotion of wound healing, and the modulation of immune responses. N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide has also been shown to have anti-inflammatory effects by inhibiting the activity of MMP-9, which is involved in the degradation of the ECM in inflammatory conditions.

Advantages and Limitations for Lab Experiments

N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide has several advantages for lab experiments, including its high potency and specificity for MMP inhibition, its ability to inhibit multiple MMPs, and its well-established synthesis and purification methods. However, N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide also has some limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential off-target effects.

Future Directions

There are several future directions for the use of N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide in scientific research, including the development of more potent and selective MMP inhibitors, the investigation of the role of MMPs in tissue regeneration and repair, and the exploration of the potential therapeutic applications of MMP inhibitors in cancer and inflammatory diseases. Additionally, the use of N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide in combination with other drugs or therapies could enhance its effectiveness and minimize its side effects.

Synthesis Methods

N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide can be synthesized using various methods, including the reaction of 4-(4-butyryl-1-piperazinyl)phenylamine with nicotinic acid, followed by the conversion of the resulting intermediate into N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide using appropriate reagents. The purity and yield of N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide can be optimized by using different solvents, reaction conditions, and purification techniques.

Scientific Research Applications

N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide has been widely used in scientific research to investigate the role of MMPs in various physiological and pathological processes. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide has been used to study the role of MMPs in cancer invasion and metastasis, angiogenesis, wound healing, and tissue regeneration.

properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H24N4O2/c1-2-4-19(25)24-13-11-23(12-14-24)18-8-6-17(7-9-18)22-20(26)16-5-3-10-21-15-16/h3,5-10,15H,2,4,11-14H2,1H3,(H,22,26)

InChI Key

LYXIBOSFWWGDJA-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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